molecular formula C15H21F3N4 B7451215 2-(4-Piperidin-1-ylpiperidin-1-yl)-4-(trifluoromethyl)pyrimidine

2-(4-Piperidin-1-ylpiperidin-1-yl)-4-(trifluoromethyl)pyrimidine

Cat. No. B7451215
M. Wt: 314.35 g/mol
InChI Key: DKAPAASHRBWLQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Piperidin-1-ylpiperidin-1-yl)-4-(trifluoromethyl)pyrimidine, also known as PF-06282999, is a novel small molecule that has been developed as a potential therapeutic agent. It belongs to the class of pyrimidine compounds and has been shown to have promising results in scientific research.

Mechanism of Action

2-(4-Piperidin-1-ylpiperidin-1-yl)-4-(trifluoromethyl)pyrimidine exerts its effects by binding to specific receptors and proteins in the body. It has been shown to target various proteins such as cyclin-dependent kinase 4 (CDK4), cyclin-dependent kinase 6 (CDK6), and phosphodiesterase 10A (PDE10A). By binding to these proteins, 2-(4-Piperidin-1-ylpiperidin-1-yl)-4-(trifluoromethyl)pyrimidine can inhibit their activity, leading to various physiological effects.
Biochemical and Physiological Effects:
2-(4-Piperidin-1-ylpiperidin-1-yl)-4-(trifluoromethyl)pyrimidine has been shown to have various biochemical and physiological effects in scientific research. It has been shown to inhibit cancer cell growth, reduce oxidative stress and inflammation in the cardiovascular system, and improve cognitive function in the brain. Additionally, it has been shown to have a favorable safety profile in preclinical studies.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-(4-Piperidin-1-ylpiperidin-1-yl)-4-(trifluoromethyl)pyrimidine is that it has a favorable safety profile, making it a promising candidate for further development as a therapeutic agent. However, one of the limitations of 2-(4-Piperidin-1-ylpiperidin-1-yl)-4-(trifluoromethyl)pyrimidine is that it has not yet been tested in clinical trials, so its efficacy and safety in humans are still unknown.

Future Directions

For research include investigating its potential as a treatment for various diseases, optimizing its pharmacokinetic properties, and identifying other potential targets for this compound.

Synthesis Methods

2-(4-Piperidin-1-ylpiperidin-1-yl)-4-(trifluoromethyl)pyrimidine can be synthesized by a multistep process involving the reaction of various chemicals. The synthesis starts with the reaction of 4-chloro-2-(trifluoromethyl)pyrimidine with piperidine, followed by the reaction of the resulting compound with sodium hydride and 1-bromo-4-(trifluoromethyl)benzene. The final product is obtained by purifying the compound through column chromatography.

Scientific Research Applications

2-(4-Piperidin-1-ylpiperidin-1-yl)-4-(trifluoromethyl)pyrimidine has been extensively studied for its potential therapeutic applications. It has been shown to have promising results in the treatment of various diseases such as cancer, cardiovascular diseases, and neurological disorders. In cancer research, 2-(4-Piperidin-1-ylpiperidin-1-yl)-4-(trifluoromethyl)pyrimidine has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cell division. In cardiovascular research, it has been shown to have a protective effect on the heart by reducing oxidative stress and inflammation. In neurological research, it has been shown to have potential as a treatment for Alzheimer's disease by targeting specific receptors in the brain.

properties

IUPAC Name

2-(4-piperidin-1-ylpiperidin-1-yl)-4-(trifluoromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21F3N4/c16-15(17,18)13-4-7-19-14(20-13)22-10-5-12(6-11-22)21-8-2-1-3-9-21/h4,7,12H,1-3,5-6,8-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKAPAASHRBWLQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2CCN(CC2)C3=NC=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21F3N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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